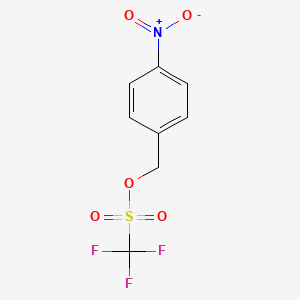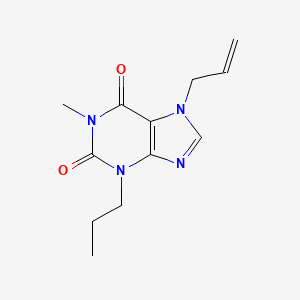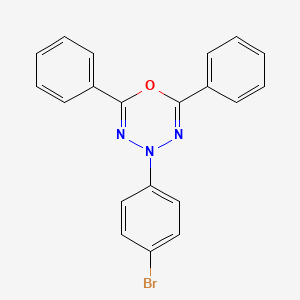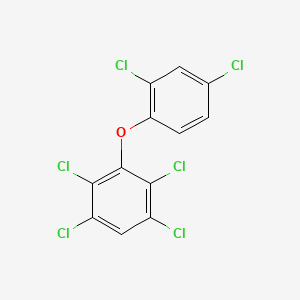![molecular formula C17H26O2SSi B14303981 3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one CAS No. 112699-40-8](/img/structure/B14303981.png)
3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one is a complex organic compound characterized by its unique structure, which includes a methoxy group, a phenylsulfanyl group, and a trimethylsilyl group attached to a cyclopentanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one typically involves multiple steps, starting with the preparation of the cyclopentanone ringSpecific reaction conditions, such as the use of bases, solvents, and temperature control, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups with others, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent choice, and reaction time, play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .
Wissenschaftliche Forschungsanwendungen
3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful for modifying biomolecules and studying their interactions.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one involves its interaction with various molecular targets. The trimethylsilyl group, for example, can act as a protecting group, temporarily masking reactive sites during chemical synthesis. The phenylsulfanyl group can participate in redox reactions, while the methoxy group can influence the compound’s solubility and reactivity. These interactions are mediated through specific pathways, depending on the context of the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[Methoxy(phenylsulfanyl)methyl]-2-methylcyclopentan-1-one: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
3-[Phenylsulfanyl(trimethylsilyl)methyl]-2-methylcyclopentan-1-one: Lacks the methoxy group, affecting its solubility and reactivity.
3-[Methoxy(trimethylsilyl)methyl]-2-methylcyclopentan-1-one: Lacks the phenylsulfanyl group, altering its redox properties.
Uniqueness
The presence of all three functional groups (methoxy, phenylsulfanyl, and trimethylsilyl) in 3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one makes it unique. This combination of groups provides a balance of reactivity, solubility, and stability, making it a versatile compound for various applications in research and industry.
Eigenschaften
| 112699-40-8 | |
Molekularformel |
C17H26O2SSi |
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
3-(methoxy-phenylsulfanyl-trimethylsilylmethyl)-2-methylcyclopentan-1-one |
InChI |
InChI=1S/C17H26O2SSi/c1-13-15(11-12-16(13)18)17(19-2,21(3,4)5)20-14-9-7-6-8-10-14/h6-10,13,15H,11-12H2,1-5H3 |
InChI-Schlüssel |
GRQQLRSZQNTHAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(CCC1=O)C(OC)([Si](C)(C)C)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2-Dichloro-1-[2,2-dimethyl-5-(thiophen-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B14303931.png)


![Ethyl [4-(acetyloxy)cyclohexylidene]acetate](/img/structure/B14303968.png)

![3'-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5'-[1,4,2]oxaselenazole]](/img/structure/B14304016.png)

